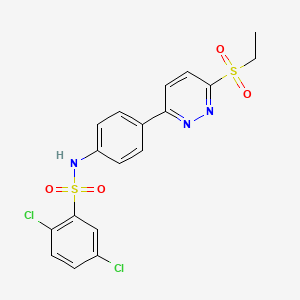
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15Cl2N3O4S2 and its molecular weight is 472.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS: 921544-91-4) is a complex organic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This compound features a unique molecular structure that includes two chlorine atoms, an ethylsulfonyl group, and a pyridazin-3-yl moiety. Its molecular formula is C19H15Cl2N3O3S, with a molecular weight of 436.3 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties, particularly against bacterial strains and biofilms.
Antimicrobial Properties
- Bactericidal Activity : The compound has demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) indicate effectiveness in inhibiting bacterial growth.
-
Biofilm Inhibition : Studies have shown that this compound can inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The biofilm inhibitory concentration (MBIC) values suggest that the compound is more effective than conventional antibiotics in certain cases.
Bacterial Strain MIC (μg/mL) MBIC (μg/mL) Staphylococcus aureus 15.625 62.216 Pseudomonas aeruginosa 31.108 124.432
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Protein Synthesis : The compound appears to interfere with the protein synthesis pathways within bacterial cells.
- Disruption of Nucleic Acid Synthesis : It also inhibits nucleic acid and peptidoglycan production, further contributing to its bactericidal effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on MRSA Infections : A clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to standard treatments.
- Veterinary Applications : Research conducted on animal models indicated that this compound could improve health markers in treated animals suffering from bacterial infections, supporting its potential use in veterinary medicine.
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-16(21-22-18)12-3-6-14(7-4-12)23-29(26,27)17-11-13(19)5-8-15(17)20/h3-11,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPEERURPXCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













